N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyrazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. The benzothiazole intermediate can be synthesized by reacting 2-aminothiophenol with methoxybenzaldehyde under acidic conditions. The pyrazole intermediate is prepared by reacting hydrazine with an appropriate diketone. These intermediates are then coupled under suitable conditions to form the final compound .
Chemical Reactions Analysis
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . In cancer cells, the compound activates the p53 pathway, leading to cell cycle arrest and apoptosis through mitochondrial-dependent mechanisms .
Comparison with Similar Compounds
N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide can be compared with other benzothiazole and pyrazole derivatives:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their structural features and specific biological activities.
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: These derivatives have shown significant anti-cancer activity, particularly against colon cancer cell lines.
Benzothiazole-isoquinoline derivatives: These compounds have been evaluated for their potential as anticonvulsant agents.
Properties
IUPAC Name |
N-[2-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-10-8-15(20-16(24)13-6-7-18-22(13)2)23(21-10)17-19-12-5-4-11(25-3)9-14(12)26-17/h4-9H,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXVMDCHMSDEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=NN2C)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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